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Compound of Interest

(3-Chloro-4-

Compound Name:
methoxyphenyl)propylamine

CAS No.: 99177-60-3

Cat. No.: B1385844

Get Quote

Executive Summary & Chemical Identity

The nomenclature (3-Chloro-4-methoxyphenyl)propylamine is chemically ambiguous and
typically refers to one of two distinct structural isomers used in drug discovery and
pharmacological research. In the context of "propylamine” attached to a phenyl ring without a
specific locant, the standard IUPAC interpretation is the n-propyl chain (Isomer A). However, in
the context of psychopharmacology and research chemicals, this term is often colloquially
applied to the isopropyl derivative (Isomer B), a chlorinated amphetamine analog.

This guide provides a comparative technical analysis of both isomers to ensure experimental
precision.

The Two Primary Isomers
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Isomer B (Isopropyl /

Feature Isomer A (n-Propyl) .
Amphetamine)
3-(3-Chloro-4- 1-(3-Chloro-4-
IUPAC Name methoxyphenyl)propan-1- methoxyphenyl)propan-2-
amine amine

3-Chloro-4-
3-Chloro-4-methoxy- )
Common Name ] ] methoxyamphetamine (3-C-
hydrocinnamylamine
PMA)

Branched 3-carbon chain (
Structure Linear 3-carbon chain
-methyl)

_ _ Pharmacological Agent /
Synthetic Intermediate /

Primary Use o Monoamine Transporter
Building Block )
Ligand
Not widely indexed (See Research Chemical (Related
CAS Number

Phenethylamine: 7569-60-0) to PMA)

Critical Note on CAS 7569-60-0: Researchers often confuse these propylamines with 3-Chloro-
4-methoxyphenethylamine (2-carbon chain), which has the CAS 7569-60-0. This
phenethylamine is a commercially available building block and distinct from the propylamines

discussed here.

Physicochemical Properties (Predicted & Experimental)

Data below compares the n-propyl isomer (Isomer A) with the isopropyl isomer (Isomer B) and

the phenethylamine control.
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Property Isomer A (n-Propyl) Isomer B Phenethylamine
(Isopropyl) (Ref)
C C C
Formula H H H
CINO CINO CINO
Mol.[1] Weight 199.68 g/mol 199.68 g/mol 185.65 g/mol
LogP (Pred) ~2.3-25 ~2.4-26 ~2.1
pKa (Base) ~10.5 (Primary Amine)  ~10.1 (Primary Amine) ~9.8
H-Bond Donors 1 1 1
H-Bond Acceptors 2 2 2
Rotatable Bonds 4 3 3

Soluble in DMSO,

Soluble in DMSO,

Soluble in Water (as

Solubility

MeOH, Dilute Acid MeOH, Dilute Acid HCI)

Synthetic Methodologies

The synthesis of these isomers requires divergent pathways. The choice of starting material
determines the carbon chain structure.

Isomer A: n-Propyl Synthesis (Linear Chain)

Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Mechanism: Knoevenagel Condensation
followed by Reduction.

o Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with Cyanoacetic acid (or
Malonic acid followed by decarboxylation) yields the cinnamonitrile or cinnamic acid
derivative.

e Reduction: Catalytic hydrogenation (e.g., LIAIH

orH
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/Pd-C) of the nitrile/amide intermediate yields the primary amine.

Isomer B: Isopropyl Synthesis (Branched Chain)

Target: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (3-C-PMA) Mechanism: Henry Reaction
(Nitroaldol) followed by Reduction.

 Nitroaldol: Reaction of 3-Chloro-4-methoxybenzaldehyde with Nitroethane (catalyzed by
ammonium acetate) yields 1-(3-Chloro-4-methoxyphenyl)-2-nitropropene.

e Reduction: Reduction of the nitroalkene using LiAIH

or Zn/HCl yields the amine.

Synthesis Workflow Diagram

o S Isomer A:
+ Cyanoacetic Acid - CO2, - H20 3-(Arylyacrylonitrile lon (Lt 3-(Aryl)propan-1-amine
(Knoevenagel) (n-Propyl)
+ Nitroethane ) ) Isomer B:
(Henry Rxn) 1-(Aryl)-2-nitropropene uetion L 1-(Aryl)propan-2-amine
(Isopropyl/Amphetamine)

3-Chloro-4-methoxybenzaldehyde

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways for n-propyl (Isomer A) and isopropyl (Isomer B)
derivatives starting from the same benzaldehyde precursor.

Pharmacology & Toxicology Profile
Isomer B (3-Chloro-4-methoxyamphetamine)

This compound is a structural analog of Para-Methoxyamphetamine (PMA) and Para-
Chloroamphetamine (PCA).

e Mechanism: Likely acts as a monoamine releasing agent and/or reuptake inhibitor with high
affinity for the Serotonin Transporter (SERT).
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 Toxicity Warning: Chlorinated amphetamines (like PCA) are known selective serotonergic
neurotoxins. 4-Methoxy analogs (like PMA) are potent MAO inhibitors (MAOI). The
combination (3-Cl-4-OMe) presents a high risk of Serotonin Syndrome and neurotoxicity.

o Status: Typically classified as a research chemical or controlled substance analog depending
on jurisdiction.

Isomer A (n-Propyl)

e Mechanism: Lacks the

-methyl group required for protection against MAO degradation. Consequently, it has a much
shorter half-life and significantly lower oral bioavailability/psychoactivity compared to Isomer
B.

e Use: Primarily used as a linker in PROTACS or as a scaffold in kinase inhibitors (e.qg.,
modifying the benzylamine moiety of existing drugs).

Handling & Safety (SDS Highlights)

Signal Word:WARNING (Based on structural analogs)
e Hazard Statements:

H302: Harmful if swallowed.

[¢]

[¢]

H315: Causes skin irritation.

o

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.
o Precautionary Measures:
o Wear nitrile gloves and safety glasses.
o Handle in a fume hood to avoid inhalation of amine vapors.

o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. PubChemlLite - 1-(3-chloro-4-methoxyphenyl)propan-1-amine (C10H14CINO)
[pubchemlite.lcsb.uni.lu]

e To cite this document: BenchChem. [(3-Chloro-4-methoxyphenyl)propylamine: Technical
Profile & Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1385844/docs#3-chloro-4-methoxyphenyl-
propylamine-technical-profile-structural-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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